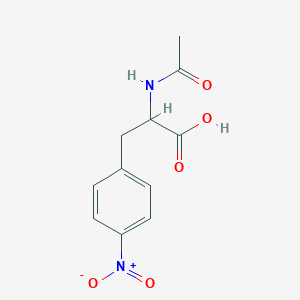

N-acetyl-4-nitrophenylalanine

Description

Significance of Modified Amino Acids in Academic Inquiry

Modified amino acids, or unnatural amino acids (UAAs), are pivotal in modern scientific research, acting as versatile building blocks for creating molecules with novel properties. bristol.ac.uk Their significance stems from the ability to introduce chemical functions or physical characteristics that are not available among the 20 common proteinogenic amino acids. This chemical diversification allows researchers to enhance the stability, selectivity, and activity of molecules, which is particularly crucial in drug discovery.

In the realm of biotechnology and medicine, modified amino acids are fundamental for developing new therapeutic agents. ontosight.ai They serve as starting materials or key intermediates for synthesizing new drugs and protein-based biopharmaceuticals. ontosight.aiacs.org By incorporating UAAs, scientists can design proteins and peptides with enhanced structural integrity, tailored functionalities, and improved pharmacokinetic profiles. acs.org

Furthermore, modified amino acids are indispensable tools for probing and understanding complex biological processes. ontosight.aiontosight.ai The site-specific incorporation of UAAs with unique properties—such as fluorescence—into proteins provides a powerful method to explore protein structure, dynamics, and function both in vitro and within living cells. nih.gov This approach has been instrumental in advancing chemical proteomics and deepening the understanding of molecular mechanisms underlying protein activities. acs.org The alteration of modified amino acid profiles in biological samples is often linked to significant cellular, physiological, and pathological states, making their study critical for metabolomic research. nih.gov

Historical Context of N-acetyl-4-nitrophenylalanine and Related Phenylalanine Derivatives in Chemical Synthesis and Biology

The study of phenylalanine derivatives has a rich history driven by their therapeutic potential and utility as versatile chemical scaffolds. tandfonline.comtandfonline.com Historically, the synthesis of nitrated phenylalanine derivatives, such as L-4-nitrophenylalanine, often involved direct nitration of L-phenylalanine using a mixture of concentrated sulfuric and nitric acids. researchgate.net This classical chemical approach, while effective, highlighted the challenges in controlling selectivity and achieving green chemistry principles. researchgate.net

Over time, research has focused on developing more refined and efficient synthetic routes. An important application for acetylated nitro-phenylalanine derivatives was established in peptide chemistry. It was discovered that N-acetyl-DL-(p-nitro)phenylalanine, in its azlactone form, could be used to introduce N-acetyl-(p-amino)phenylalanine into a peptide chain following a reduction of the nitro group. nih.gov This demonstrated the utility of the N-acetyl and nitro--functionalized scaffold as a reactive intermediate for protein and peptide modification. nih.gov

The pursuit of greater efficiency and enantioselectivity has led to the exploration of biocatalysis. Enzymes, particularly phenylalanine ammonia (B1221849) lyases (PALs), have been investigated for their ability to catalyze the reverse reaction of their natural function—the amination of cinnamic acids to produce phenylalanine analogues. frontiersin.org This has opened pathways for the sustainable production of various L-phenylalanine derivatives. frontiersin.org More advanced, one-pot multienzymatic cascade processes have been developed to synthesize optically pure D-phenylalanine derivatives from inexpensive cinnamic acids, showcasing the evolution from traditional chemical methods to sophisticated biocatalytic systems. nih.gov For example, a cascade coupling PAL amination with a chemoenzymatic deracemization process has been used to convert p-nitrocinnamic acid into D-4-nitrophenylalanine with high conversion and excellent enantiomeric excess. nih.gov

Recent innovations have also focused on the de novo biosynthesis of nitrated amino acids within engineered microorganisms like E. coli. researchgate.net Researchers have successfully designed biosynthetic pathways to produce para-nitro-L-phenylalanine (pN-Phe) directly from glucose by expressing N-oxygenase genes alongside genes for the biosynthesis of the precursor para-amino-L-phenylalanine. researchgate.net This represents a significant shift towards more sustainable and integrated systems for producing valuable phenylalanine derivatives.

Research Findings and Data

Chemical Properties of this compound

The following table summarizes key chemical identifiers and properties for this compound.

| Property | Value | Source |

| IUPAC Name | 2-acetamido-3-(4-nitrophenyl)propanoic acid | nih.gov |

| CAS Number | 62561-97-1 | nih.govsigmaaldrich.com |

| Molecular Formula | C₁₁H₁₂N₂O₅ | nih.gov |

| Molecular Weight | 252.22 g/mol | nih.gov |

| InChI Key | SOPVYCYKWGPONA-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

Examples of Phenylalanine Derivatives in Research

The functionalization of the phenylalanine scaffold has led to a diverse array of derivatives used in various scientific applications. The table below highlights selected examples and their research context.

| Derivative Name | Research Application / Synthesis Context | Reference(s) |

| L-4-Nitrophenylalanine (pN-Phe) | Used as an infrared probe to study local protein environments; can be produced via de novo biosynthesis in E. coli. | nih.govresearchgate.net |

| N-acetyl-DL-(p-N',N'-dimethylamino)phenylalanine | Used as a fluorescent marker for labeling peptides and proteins. | nih.gov |

| 4-Azido-L-phenylalanine (pAzF) | Incorporated into proteins for bio-orthogonal conjugation and the creation of responsive biomaterials. | nih.govbiorxiv.org |

| p-cyano-phenylalanine (pCNF) | Used as a fluorescent reporter to study protein folding, dynamics, and protein-peptide interactions. | acs.org |

| (S)-4-Amino-N-formylphenylalanine methyl ester | An intermediate compound in the synthesis of more complex molecules. | google.com |

| β-Phenylalanine derivatives (β-PAD) | A structural family of therapeutic interest used as scaffolds in medicinal chemistry due to their greater stability compared to natural α-amino acids. | tandfonline.comtandfonline.com |

Structure

3D Structure

Properties

CAS No. |

62561-97-1 |

|---|---|

Molecular Formula |

C11H12N2O5 |

Molecular Weight |

252.22 g/mol |

IUPAC Name |

(2S)-2-acetamido-3-(4-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C11H12N2O5/c1-7(14)12-10(11(15)16)6-8-2-4-9(5-3-8)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)/t10-/m0/s1 |

InChI Key |

SOPVYCYKWGPONA-JTQLQIEISA-N |

SMILES |

CC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |

sequence |

X |

Origin of Product |

United States |

Synthetic Methodologies for N Acetyl 4 Nitrophenylalanine and Analogues

Chemo-Enzymatic and Biocatalytic Synthesis Routes

The integration of biological catalysts, either as isolated enzymes or within whole-cell systems, offers highly selective and environmentally conscious alternatives to purely chemical synthetic methods. These routes are particularly valuable for producing enantiomerically pure amino acid derivatives.

The direct enzymatic acetylation of 4-nitrophenylalanine represents a targeted approach to synthesizing the N-acetylated product. In prokaryotic systems such as Escherichia coli K12, the synthesis of N-acetyl-L-phenylalanine is catalyzed by an acetyl-CoA–L-phenylalanine α-N-acetyltransferase. nih.gov This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to the amino group of L-phenylalanine. nih.gov The enzyme demonstrates a preference for L-phenylalanine but can also acetylate other L-amino acids like histidine and alanine (B10760859) at reduced rates. nih.gov

Another significant chemo-enzymatic strategy involves the kinetic resolution of a racemic mixture of N-acetylated amino acids. For instance, the enzymatic hydrolysis of racemic N-acetyl-4-fluoro-3-nitrophenylalanine using Aspergillus acylase I has been successfully employed to produce the enantiomerically pure (S)-4-fluoro-3-nitrophenylalanine. nih.gov This method relies on the stereospecificity of the acylase, which selectively deacylates one enantiomer (typically the L-form), allowing for the separation of the free amino acid from the remaining N-acetylated D-enantiomer. This principle is broadly applicable to the resolution of various racemic N-acetylphenylalanine derivatives.

Recent advancements in metabolic engineering have enabled the de novo biosynthesis of 4-nitrophenylalanine (p-nitro-L-phenylalanine, pN-Phe), the direct precursor to N-acetyl-4-nitrophenylalanine, from simple carbon sources like glucose in engineered microorganisms. researchgate.net This is achieved by introducing and optimizing heterologous biosynthetic pathways in hosts like E. coli. researchgate.netbiorxiv.org

A key step in this process is the generation of the nitro group, a function not common in primary metabolism. Researchers have successfully achieved this by expressing N-oxygenase genes, which catalyze the oxidation of an amine precursor, within a microbial chassis. researchgate.net The synthesis pathway often leverages the cell's existing machinery for producing aromatic amino acids, starting from chorismate. By expressing genes from the p-aminophenylalanine (pA-Phe) biosynthesis pathway, cells can produce key intermediates. researchgate.netnih.gov The introduction of a suitable N-oxygenase then converts an amino-containing precursor into the final nitroaromatic product. researchgate.net The final transamination step to produce the amino acid can be catalyzed by endogenous E. coli aminotransferases, such as TyrB, which exhibit broad substrate specificity. biorxiv.org Through optimization of the microbial strain, plasmid constructs, and culture conditions, pN-Phe titers of 819 µM have been achieved in shake-flask experiments. researchgate.net

Biocatalytic cascades, which involve multiple enzymatic steps in a single pot, are powerful tools for synthesizing complex molecules like phenylalanine derivatives from simple precursors. researchgate.netnih.gov A prominent example is the use of Phenylalanine Ammonia (B1221849) Lyases (PALs). frontiersin.org These enzymes catalyze the reversible addition of ammonia to the double bond of cinnamic acid derivatives to form the corresponding phenylalanine analogue. frontiersin.org The reaction proceeds without the need for external cofactors, relying on a 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) prosthetic group that forms spontaneously in the enzyme's active site. frontiersin.org

To enhance catalyst reusability and process scalability, PALs have been covalently immobilized on solid supports. frontiersin.orgparadisiresearch.com This allows for their use in continuous flow reactors, which can significantly shorten reaction times and improve productivity. frontiersin.org The synthesis of 4-nitrophenylalanine from 4-nitrocinnamic acid has been demonstrated using immobilized PALs from Anabaena variabilis (AvPAL) and Plantomyces brasiliensis (PbPAL). frontiersin.org This continuous flow process achieved high conversions in remarkably short contact times. frontiersin.orgparadisiresearch.com

Table 1: Continuous Flow Synthesis of 4-Nitrophenylalanine via Immobilized PALs

| Enzyme | Substrate | Contact Time | Conversion (%) |

|---|

Solution-Phase Synthetic Protocols

Classical organic chemistry provides robust and scalable methods for the synthesis of this compound through direct chemical reactions.

The most straightforward chemical approach is the direct acetylation of 4-nitrophenylalanine or its esterified form. A documented procedure involves the acetylation of (S)-4-Nitrophenylalanine methyl ester hydrochloride. google.com In this method, the starting material is suspended in acetic acid along with sodium acetate (B1210297). The addition of acetic anhydride (B1165640) serves as the acetylating agent, reacting with the primary amino group. google.com The reaction proceeds at room temperature, and the product, (S)-N-Acetyl-4-Nitrophenylalanine methyl ester, crystallizes upon dilution with water and can be collected via filtration. google.com This method has been shown to produce high yields of the desired product. google.com

Table 2: Solution-Phase Synthesis of (S)-N-Acetyl-4-Nitrophenylalanine Methyl Ester

| Starting Material | Reagents | Solvent | Yield |

|---|

An alternative strategy involves synthesizing the phenylalanine backbone first and subsequently introducing the nitro group. The classical method for producing 4-nitrophenylalanine involves the direct nitration of L-phenylalanine. researchgate.netgoogleapis.com This is typically accomplished using a nitrating mixture, such as a combination of concentrated nitric acid and concentrated sulfuric acid, at low temperatures. researchgate.net This reaction, however, can produce a mixture of isomers, requiring purification to isolate the desired para-substituted product. Once 4-nitrophenylalanine is obtained and purified, it can be acetylated using standard methods as described previously.

Another approach involves the formation of a reactive intermediate. For example, N-acetyl-(p-nitro)phenylalanine can be converted into its azlactone form. nih.gov This activated intermediate is highly reactive and can be used to incorporate the this compound moiety into peptide chains. nih.gov

Solid-Phase Synthetic Strategies

Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for the assembly of peptide chains, including those incorporating non-standard amino acids like 4-nitrophenylalanine. The key advantage of SPPS lies in the ability to anchor the growing peptide chain to a solid support, which simplifies the purification process as excess reagents and byproducts can be washed away after each coupling step. scispace.com

In the context of this compound, solid-phase synthesis is particularly useful when this amino acid is part of a larger peptide sequence. The synthesis of peptides containing a 4-nitrophenylalanine residue has been demonstrated using both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies. For instance, the synthesis of the decapeptide drug Degarelix, which contains p-nitrophenylalanine-related residues, has been carried out on a solid support. epo.org

A common approach involves the use of a pre-activated N-Fmoc-p-nitrophenylalanine which is coupled to an amino group on the resin-bound peptide chain. 5z.com The Fmoc protecting group is then removed with a mild base, typically a piperidine (B6355638) solution in dimethylformamide (DMF), to allow for the subsequent coupling of the next amino acid in the sequence. 5z.com The N-acetylation step can be performed on the resin-bound peptide, often after the completion of the peptide sequence assembly. A variety of acetylating agents can be used, with acetic anhydride being a common choice. rsc.org

The choice of solid support is crucial and depends on the desired C-terminal functionality of the final peptide. Resins such as the Rink Amide resin are employed when a C-terminal amide is required. epo.org The final acetylated peptide containing the 4-nitrophenylalanine residue is then cleaved from the solid support using strong acids, such as trifluoroacetic acid (TFA).

A specific example of a solid-phase strategy involves the synthesis of quinoxaline-containing peptides. In this method, an Fmoc-protected (4-amino-3-nitrophenyl)alanine is utilized as a precursor on the solid support. This precursor is then chemically modified on-resin to form the desired quinoxaline (B1680401) structure. researchgate.net

Table 1: Key Reagents in Solid-Phase Synthesis of Peptides Containing 4-Nitrophenylalanine

| Reagent/Component | Function | Reference |

| Resin | ||

| Rink Amide Resin | Solid support for synthesis of C-terminal amide peptides. | epo.org |

| Protecting Groups | ||

| Fmoc (9-fluorenylmethyloxycarbonyl) | Nα-protecting group, removed by piperidine. | epo.org5z.com |

| Boc (tert-butyloxycarbonyl) | Nα-protecting group, removed by acid. | epo.org |

| Coupling Reagents | ||

| DIPCDI (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole) | Promotes peptide bond formation. | 5z.com |

| Deprotection Reagent | ||

| Piperidine in DMF | Removes the Fmoc protecting group. | epo.org5z.com |

| Cleavage Reagent | ||

| TFA (Trifluoroacetic Acid) | Cleaves the final peptide from the resin. | epo.org |

| Acetylation Reagent | ||

| Acetic Anhydride | Introduces the N-acetyl group. | rsc.org |

Stereoselective Synthesis and Chiral Control in Preparation

The biological activity of molecules is often highly dependent on their stereochemistry. Therefore, controlling the chirality during the synthesis of this compound is of utmost importance. Several strategies have been developed to achieve high enantiomeric excess (ee) of the desired stereoisomer.

One powerful method for the asymmetric synthesis of phenylalanine derivatives is through phase-transfer catalysis. nih.govnih.gov This technique typically involves the alkylation of a glycine (B1666218) Schiff base with a substituted benzyl (B1604629) bromide in the presence of a chiral phase-transfer catalyst. nih.govnih.gov Cinchona alkaloids and their derivatives are commonly employed as catalysts. nih.govnih.govmdpi.com The choice of the pseudoenantiomeric catalyst (derived from either cinchonine (B1669041) or cinchonidine) dictates the stereochemical outcome, allowing for the selective synthesis of either the (R)- or (S)-enantiomer of the amino acid derivative with high yields and enantioselectivity. nih.govnih.gov

Biocatalysis presents another highly effective approach for stereoselective synthesis. acs.org Engineered enzymes, such as L-amino acid deaminases or oxidases, can be used for the deracemization of racemic mixtures of 4-nitrophenylalanine. acs.org For example, an engineered L-amino acid deaminase from Proteus myxofaciens (PmaLAAD) has demonstrated the ability to convert L-4-nitrophenylalanine to the D-enantiomer with greater than 99% ee. acs.org

A significant challenge in the synthesis of N-acetylated amino acids is the risk of racemization during the activation of the carboxylic acid for coupling reactions. mdpi.com The formation of an azlactone intermediate, particularly with N-acetyl or N-benzoyl protected amino acids, can lead to a loss of stereochemical integrity. mdpi.com Studies on the amidation of N-acetyl-L-phenylalanine have shown that the choice of base is critical in minimizing racemization. The use of a weaker base, such as pyridine, in conjunction with coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), has been found to reduce the extent of racemization compared to stronger bases like DIPEA (N,N-Diisopropylethylamine). mdpi.com

Table 2: Comparison of Stereoselective Synthesis Methods for Phenylalanine Derivatives

| Method | Key Features | Catalyst/Enzyme | Achieved Enantiomeric Excess (ee) | Reference |

| Phase-Transfer Catalysis | Asymmetric α-alkylation of a glycine Schiff base. | Cinchona alkaloid derivatives | >90% | nih.govnih.govmdpi.com |

| Biocatalysis (Deracemization) | Enzymatic conversion of one enantiomer to the other. | Engineered L-amino acid deaminase (PmaLAAD) | >99% for D-enantiomer | acs.org |

Synthesis of Derivatized this compound for Research Applications

The synthesis of derivatized forms of this compound is crucial for a wide range of research applications, including its use as a building block for more complex molecules or as a chemical probe.

One common derivatization is the esterification of the carboxylic acid group. For example, (S)-N-Acetyl-4-nitrophenylalanine methyl ester can be synthesized by treating (S)-4-nitrophenylalanine methyl ester hydrochloride with acetic anhydride in the presence of a base like sodium acetate. google.com This methyl ester can then serve as a versatile intermediate for further modifications.

A key transformation of the nitro group is its reduction to an amino group. The reduction of (S)-N-Acetyl-4-nitrophenylalanine methyl ester to (S)-N-Acetyl-4-aminophenylalanine methyl ester can be efficiently carried out using catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst. google.com This amino derivative is a valuable precursor for the synthesis of various biologically active compounds and can be incorporated into peptides to introduce a reactive handle for further chemical modifications.

Another example of derivatization is the synthesis of prodrugs. A novel 4-[(nitrooxy)phenyl-N-acetyl-L-alaninate (NPAA) prodrug has been synthesized. researchgate.net This involved the esterification of N-acetyl-L-alanine with 4-(hydroxymethyl)phenyl nitrate. researchgate.net Such derivatizations can alter the pharmacokinetic properties of the parent compound.

The synthesis of these derivatives often involves standard organic chemistry transformations, but the conditions must be carefully chosen to be compatible with the other functional groups present in the molecule, particularly the chiral center.

Table 3: Examples of Synthesized this compound Derivatives

| Derivative Name | Starting Material | Key Reagents | Application/Significance | Reference |

| (S)-N-Acetyl-4-nitrophenylalanine methyl ester | (S)-4-Nitrophenylalanine methyl ester hydrochloride | Acetic anhydride, Sodium acetate | Intermediate for further synthesis | google.com |

| (S)-N-Acetyl-4-aminophenylalanine methyl ester | (S)-N-Acetyl-4-nitrophenylalanine methyl ester | H₂, 10% Pd/C | Precursor for biologically active compounds | google.com |

| 4-[(nitrooxy)phenyl-N-acetyl-L-alaninate (NPAA) | N-acetyl-L-alanine and 4-(hydroxymethyl)phenyl nitrate | - | Prodrug development | researchgate.net |

Chemical Reactivity and Transformation Studies of N Acetyl 4 Nitrophenylalanine

Reactions Involving the Nitro Group

The nitro group on the phenyl ring is a key site for chemical transformations, particularly reduction reactions.

Reduction Reactions for Amino-Phenylalanine Derivatives

The reduction of the nitro group in N-acetyl-4-nitrophenylalanine to an amino group is a fundamental transformation that yields N-acetyl-4-aminophenylalanine. This product and its derivatives are valuable intermediates in the synthesis of various compounds. wikipedia.orgcdnsciencepub.com

Catalytic hydrogenation is a widely employed method for this reduction. commonorganicchemistry.com Common catalysts include palladium on carbon (Pd/C) and Raney nickel. commonorganicchemistry.comgoogle.com For instance, the reduction of (S)-N-Acetyl-4-nitrophenylalanine methyl ester using 10% w/w Pd/C under a hydrogen atmosphere in ethyl acetate (B1210297) yields (S)-N-Acetyl-4-aminophenylalanine methyl ester. google.com Similarly, Raney nickel is effective and can be used in methanol (B129727) under hydrogen pressure. google.com

Other reducing agents can also be employed. Iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid or ammonium (B1175870) chloride provides a milder reduction environment. commonorganicchemistry.comgoogle.com Tin(II) chloride (SnCl2) and sodium sulfide (B99878) (Na2S) are alternative reagents that can be used under specific conditions to achieve the reduction of the nitro group. commonorganicchemistry.com

The choice of reducing agent and reaction conditions can be critical, especially when other functional groups that are sensitive to reduction are present in the molecule. commonorganicchemistry.comorganic-chemistry.org For example, catalytic hydrogenation with Pd/C can also reduce other functionalities, while reagents like iron or tin(II) chloride can offer more chemoselectivity. commonorganicchemistry.com

Table 1: Common Reagents for the Reduction of the Nitro Group in this compound and its Esters

| Reagent | Catalyst/Conditions | Product |

|---|---|---|

| Hydrogen (H₂) | Palladium on carbon (Pd/C) | N-acetyl-4-aminophenylalanine |

| Hydrogen (H₂) | Raney nickel | N-acetyl-4-aminophenylalanine |

| Iron (Fe) | Acetic acid | N-acetyl-4-aminophenylalanine |

| Zinc (Zn) | Ammonium chloride | N-acetyl-4-aminophenylalanine |

| Tin(II) chloride (SnCl₂) | - | N-acetyl-4-aminophenylalanine |

| Sodium sulfide (Na₂S) | - | N-acetyl-4-aminophenylalanine |

Reactions Involving the Acetamide (B32628) Moiety

The acetamide group (-NHCOCH₃) in this compound can undergo hydrolysis to yield 4-nitrophenylalanine. This reaction is typically achieved under acidic or basic conditions. researchgate.netlibretexts.org

Acid-catalyzed hydrolysis often involves heating the compound in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). researchgate.netlibretexts.org Under these conditions, the amide bond is cleaved, yielding the corresponding amine and carboxylic acid.

It's important to note that the conditions for acetamide hydrolysis can be harsh and may affect other functional groups in the molecule. researchgate.net For instance, the nitro group might also be susceptible to reaction under certain hydrolytic conditions. Enzymatic hydrolysis using acylases can offer a milder alternative for removing the acetyl group. researchgate.netnih.gov

Reactions at the Alpha-Carbon and Carboxyl Group

The alpha-carbon and the carboxyl group are also sites for chemical modification, although reactions at these positions are less commonly reported for this compound itself compared to its parent amino acid, phenylalanine.

Reactions at the alpha-carbon typically involve the deprotonation of the alpha-hydrogen, which is made acidic by the adjacent carbonyl group of the carboxylic acid and the acetamide group. msu.eduidc-online.com This can be followed by alkylation or other electrophilic substitution reactions. However, such reactions on N-acetylated amino acids require specific conditions to avoid racemization at the chiral alpha-carbon. idc-online.com

The carboxyl group can undergo esterification, for example, by reaction with an alcohol in the presence of an acid catalyst or by using a reagent like thionyl chloride followed by an alcohol. google.com The formation of methyl or ethyl esters of this compound is a common step in synthetic pathways to facilitate subsequent reactions or to modify the compound's solubility. google.com

Derivatization Chemistry for Functionalization and Probes

The versatile chemical handles on this compound make it a useful scaffold for creating functionalized molecules and chemical probes. sciforum.net The primary route for derivatization often begins with the reduction of the nitro group to an amine, as described in section 3.1.1. sciforum.net

The resulting amino group on the phenyl ring is a potent nucleophile and can be readily modified. For example, it can be acylated by reacting with activated acids or acid chlorides to introduce new functional groups. sciforum.net This strategy has been used to attach chelating ligands to the phenylalanine backbone, creating molecules with potential applications as artificial nucleases. sciforum.net

Furthermore, the amino group can be used in the synthesis of more complex heterocyclic structures. The derivatization of the amino-phenylalanine core allows for the introduction of a wide array of functionalities, enabling the design of molecules with specific properties for biological or material science applications. googleapis.comresearchgate.net The ability to introduce modifications at this position makes this compound a valuable starting material for creating tailor-made amino acid derivatives. acs.org

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of N-acetyl-4-nitrophenylalanine, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of each hydrogen atom based on its chemical shift (δ), signal multiplicity, and coupling constants. In a typical solvent like DMSO-d₆, the spectrum of this compound shows distinct signals corresponding to the aromatic protons, the α-proton, the β-protons, and the acetyl methyl protons. nih.gov

The protons on the para-substituted nitrobenzene (B124822) ring typically appear as two distinct doublets in the downfield region (around 7.48 and 8.11 ppm), a result of their different electronic environments and coupling to each other. nih.gov The α-proton, adjacent to the chiral center, the acetylated amine, and the carboxylic acid, resonates as a multiplet (around 4.45 ppm). nih.gov The two β-protons attached to the same carbon are diastereotopic and thus chemically non-equivalent, appearing as a complex multiplet further upfield (around 2.87-3.20 ppm). nih.gov The methyl protons of the acetyl group are easily identified as a sharp singlet at approximately 1.71 ppm. nih.gov The amide proton shows a characteristic doublet signal due to coupling with the α-proton. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum for this compound would show signals for the carboxyl carbon, the aromatic carbons (with the carbon attached to the nitro group being the most deshielded), the α- and β-carbons of the alanine (B10760859) backbone, and the acetyl carbonyl and methyl carbons. nih.govrsc.org This information is invaluable for confirming the carbon skeleton of the molecule. walisongo.ac.id

Interactive Table: Representative ¹H NMR Chemical Shifts for this compound in DMSO-d₆. nih.gov

| Proton Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (2H) | 8.11 | d |

| Aromatic (2H) | 7.48 | d |

| α-H | 4.45 | m |

| β-H₂ | 2.87-3.20 | m |

| Acetyl CH₃ | 1.71 | s |

Vibrational Spectroscopy (IR, Raman, THz) for Conformational and Intermolecular Interactions

Vibrational spectroscopy techniques, including Infrared (IR), Raman, and Terahertz (THz) spectroscopy, are powerful tools for probing the conformational landscape and intermolecular interactions of this compound.

Infrared (IR) and Raman Spectroscopy: The IR and Raman spectra of this compound are characterized by specific vibrational modes corresponding to its functional groups. The nitro group (NO₂) is a particularly strong and sensitive vibrational probe. nih.gov It displays characteristic symmetric and asymmetric stretching frequencies. The symmetric stretching frequency of the nitro group has been shown to be a sensitive indicator of the local environment, shifting in response to solvent polarity and its position within a larger structure, such as a protein. nih.gov For instance, the ¹⁴NO₂ symmetric stretching frequency was observed to red-shift significantly when moved from a solvent-exposed to a partially buried position, highlighting its utility as an IR probe. nih.gov

Other key vibrations include the C=O stretching of the carboxylic acid and the amide I and amide II bands from the acetyl group. The positions and shapes of these bands provide insight into hydrogen bonding interactions. In the crystalline state, molecules often form dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups, which is reflected in the vibrational spectra. nih.gov Weaker N-H···O hydrogen bonds involving the amide and nitro groups also influence the spectra. nih.gov Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring and the nitro group. nih.govnih.gov

Mass Spectrometry for Fragmentation Pathway Analysis in Research

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. Under techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺ or a deprotonated species [M-H]⁻. nih.gov

Tandem mass spectrometry (MS/MS) experiments are used to analyze the fragmentation patterns. For the protonated molecule, common fragmentation pathways involve the neutral loss of water (-18 Da) or the loss of the acetyl group as ketene (B1206846) (-42 Da). Further fragmentation can lead to the loss of carbon monoxide (-28 Da) from the carboxylic acid group. A significant fragmentation pathway involves the cleavage of the Cα-Cβ bond, leading to the formation of a stable ion corresponding to the nitrophenylalanine backbone. Analysis of these fragments allows researchers to confirm the molecular structure and identify specific substructures within the molecule. nih.gov

Interactive Table: Key Mass Spectrometry Data for 4-Nitro-D-phenylalanine (a close analog). nih.gov

| Parameter | Value |

|---|---|

| Precursor Ion Type | [M+H]⁺ |

| Precursor m/z | 211.0713 |

| Fragmentation Mode | Collision-Induced Dissociation |

| Top Fragment Peak (m/z) | 165.06607 |

X-ray Crystallography and Crystal Engineering Insights

X-ray crystallography provides definitive, three-dimensional structural information of this compound in its solid state. While the specific crystal structure for this exact compound is not detailed in the provided context, analysis of closely related molecules like N-(4-nitrophenyl)-β-alanine offers significant insights into the expected crystal packing and intermolecular forces. nih.gov

Interactive Table: Crystallographic Data for the Analogue N-(4-nitrophenyl)-β-alanine. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecules per Unit Cell (Z) | 4 |

| Key Interaction | O-H···O hydrogen bonds forming dimers |

Circular Dichroism (CD) Spectroscopy for Chiral Conformation

Circular Dichroism (CD) spectroscopy is an essential technique for studying the chirality and secondary structure of molecules like this compound, which possesses a chiral center at the α-carbon. CD measures the differential absorption of left- and right-circularly polarized light by chiral chromophores. biu.ac.il

The primary chromophores in this compound are the phenyl ring, the nitro group, and the amide carbonyl group. researchgate.net The CD spectrum provides information about the spatial arrangement of these groups around the chiral center. The n→π* electronic transition of the carbonyl group in the amide and carboxylic acid functions, typically observed in the far-UV region (around 210-240 nm), is particularly sensitive to the local conformation. biu.ac.il Aromatic side chains also contribute to the CD spectrum in the 260-320 nm range. biu.ac.il For a specific enantiomer (L- or D-), the CD spectrum will show characteristic positive or negative bands (Cotton effects), while a racemic mixture will be CD-silent. nih.gov This makes CD spectroscopy an invaluable tool for confirming the enantiomeric purity and studying conformational changes of this compound in solution. epo.org

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-acetyl-4-nitrophenylalanine, DFT calculations can elucidate its optimized molecular geometry, vibrational frequencies, and electronic properties.

Detailed research findings from DFT studies, often employing functionals like B3LYP with basis sets such as 6-31G(d), reveal critical information about the molecule's reactivity. Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. The presence of the electron-withdrawing nitro (-NO2) group on the phenyl ring significantly influences the electronic properties, typically lowering the energy of the LUMO and affecting the molecule's susceptibility to nucleophilic attack.

Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be performed to calculate the partial atomic charges on each atom. This reveals the charge distribution across the molecule, highlighting the electrophilic and nucleophilic centers. For instance, the nitro group creates a significant electron deficiency on the phenyl ring, particularly at the ortho and para positions relative to the nitro group itself.

Table 1: Calculated DFT Parameters for a Representative N-acetyl-amino acid Derivative (Note: Data is illustrative, based on typical results for similar molecules, as specific DFT studies on this compound are not widely published.)

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -7.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity | 4.7 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 5.8 Debye |

| Mulliken Charge on Nitro-N | Partial charge on the nitrogen of the NO2 group | +0.85 e |

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational dynamics, solvation, and interactions with biological macromolecules like proteins or membranes. nih.gov

Simulations are typically run using force fields like AMBER, CHARMM, or GROMOS, and the system is solvated in a box of water molecules (e.g., TIP3P model) to mimic physiological conditions. nih.govnih.gov The simulation protocol usually involves energy minimization of the initial structure, followed by a period of heating and equilibration under constant temperature and pressure (NPT ensemble). labxing.com The final production run, often spanning nanoseconds to microseconds, generates a trajectory of the molecule's motion.

Analysis of the MD trajectory provides key metrics:

Root Mean Square Deviation (RMSD): This measures the average distance between the atoms of the simulated structure and a reference structure, indicating the stability of the simulation and conformational changes. nih.gov

Root Mean Square Fluctuation (RMSF): This reveals the fluctuation of each atom around its average position, highlighting flexible regions of the molecule, such as the side chain.

Radial Distribution Functions (RDFs): These describe how the density of surrounding solvent molecules varies as a function of distance from a particular atom or group on the solute, offering detailed information on solvation shells.

Hydrogen Bonds: Analysis of hydrogen bond formation and lifetime between the molecule and water or other partners provides insight into its interaction patterns.

In one study, MD simulations were combined with the incorporation of a related compound, p-nitrophenylalanine, into a DNA polymerase to investigate its impact on substrate binding and conformational transitions. nih.gov Such studies, which analyze system stability and correlated motions, are crucial for understanding how the modified amino acid influences protein function. nih.govnih.gov

Table 2: Typical MD Simulation Parameters

| Parameter | Setting | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy of the system. nih.gov |

| Solvent Model | TIP3P, SPC/E | Explicitly represents water molecules. nih.gov |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant temperature and pressure. labxing.com |

| Simulation Time | 50-200 ns | Duration of the production simulation run. |

| Time Step | 2 fs | Integration time step for the equations of motion. mdpi.com |

In Silico Prediction of Spectroscopic Signatures

Computational methods can accurately predict spectroscopic signatures for this compound, which can be used to interpret experimental data.

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR spectra can be calculated using DFT, often with the Gauge-Independent Atomic Orbital (GIAO) method. tau.ac.il These calculations provide theoretical spectra that, when compared with experimental data from databases like PubChem, help in signal assignment and structure verification. nih.gov Recent advances using machine learning models trained on large databases show promise in predicting NMR shifts with high accuracy and speed. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. tau.ac.il This allows for the prediction of the IR spectrum, where specific peaks can be assigned to the vibrational modes of functional groups, such as the C=O stretch of the acetyl and carboxyl groups, the N-H bend of the amide, and the symmetric and asymmetric stretches of the nitro group. While DFT calculations are powerful, new machine learning approaches are being developed to predict IR spectra directly from 3D structures with even greater accuracy by accounting for anharmonic effects. arxiv.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule. This allows for the calculation of the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. The nitro-substituted phenyl ring is the primary chromophore responsible for absorption in the UV region.

Ligand-Protein Docking and Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netsamipubco.com For this compound, docking studies can be used to explore its potential to bind to enzyme active sites or other protein pockets.

The process involves preparing the 3D structures of both the ligand and the target protein. Docking algorithms, such as those used in software like AutoDock or Glide, then sample a large number of possible conformations and orientations of the ligand within the binding site. These poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). soton.ac.uk

The results of a docking simulation provide:

Binding Energy/Score: A value that ranks potential binding poses, with lower energy values typically indicating more favorable binding. soton.ac.uk

Binding Pose: The predicted 3D orientation of the ligand in the protein's binding site.

Key Interactions: Identification of specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the phenyl ring and aromatic residues in the protein (e.g., Tryptophan, Tyrosine, Phenylalanine).

The acetyl group and the nitro group of this compound can form specific hydrogen bonds, while the nitrophenyl side chain can engage in significant hydrophobic and aromatic stacking interactions.

Table 3: Potential Interactions in a Ligand-Protein Docking Scenario

| Interaction Type | Functional Group Involved | Potential Protein Residue Partner |

| Hydrogen Bond (Acceptor) | Carbonyl oxygen (acetyl, carboxyl), Nitro oxygens | Ser, Thr, Tyr, Asn, Gln, Arg, Lys |

| Hydrogen Bond (Donor) | Amide N-H, Carboxyl O-H | Asp, Glu, His, Main-chain C=O |

| π-π Stacking | Nitrophenyl ring | Phe, Tyr, Trp, His |

| Hydrophobic (Alkyl) | Acetyl methyl group | Ala, Val, Leu, Ile, Met |

| Hydrophobic (Aromatic) | Nitrophenyl ring | Phe, Tyr, Trp, Pro |

Conformational Landscape Exploration

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. dtic.mil The conformational landscape of this compound is primarily defined by the rotation around several key bonds, described by torsional (dihedral) angles. nih.gov

The key dihedral angles are:

φ (phi): C'-N-Cα-C'

ψ (psi): N-Cα-C'-N

χ₁ (chi1): N-Cα-Cβ-Cγ

χ₂ (chi2): Cα-Cβ-Cγ-Cδ₁

The potential energy surface of the molecule can be explored by systematically rotating these bonds. Studies on analogous N-acetylated amino acid amides have shown that the molecule can adopt several low-energy backbone conformations, often categorized as βL (extended) and γL (turn-like). conicet.gov.ar The relative energies of these conformers determine their population at equilibrium. The side chain (χ₁ and χ₂) also has preferred orientations (rotamers) to minimize steric clashes with the backbone. conicet.gov.ar This conformational heterogeneity is crucial as different conformers may exhibit different binding affinities to a protein receptor.

Table 4: Representative Conformations for N-acetyl-amino acid Derivatives (Note: Data is illustrative and based on findings for analogous molecules like N-Acetyl-Phenylalanine-NH2)

| Conformer | Backbone Type | Defining Torsional Angles (φ, ψ) | Relative Energy (kcal/mol) |

| Conformer 1 | βL | (~ -150°, ~ +150°) | 0.00 (Global Minimum) |

| Conformer 2 | γL (gauche+) | (~ -75°, ~ +75°) | 0.67 |

| Conformer 3 | γL (gauche-) | (~ +75°, ~ -75°) | 0.57 |

Applications in Peptide and Protein Chemistry Research

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides in a stepwise manner on an insoluble resin support. peptide.combachem.com N-acetyl-4-nitrophenylalanine can be utilized as a building block in SPPS, typically after conversion to a suitably protected derivative, such as Fmoc-L-4-nitrophenylalanine. In this context, the N-acetyl group would be replaced by a temporary protecting group like Fmoc (9-fluorenylmethyloxycarbonyl), which prevents unwanted polymerization during the coupling steps. nih.gov

The general cycle of SPPS involves:

Deprotection: Removal of the temporary Nα-protecting group (e.g., Fmoc) from the resin-bound amino acid or peptide chain. youtube.com

Activation and Coupling: Activation of the carboxyl group of the incoming protected amino acid (like Fmoc-L-4-nitrophenylalanine) using coupling reagents (e.g., HBTU/HOBt) to facilitate the formation of a peptide bond with the deprotected amino group on the resin. rsc.org

Washing: Thorough washing of the resin to remove excess reagents and byproducts. bachem.com

This cycle is repeated for each amino acid in the desired sequence. The incorporation of 4-nitrophenylalanine can introduce unique functionalities into the resulting peptide. Once the synthesis is complete, the peptide is cleaved from the resin support, and side-chain protecting groups are removed, yielding the final peptide. youtube.comlu.se The use of specialized amino acids like 4-nitrophenylalanine allows for the creation of peptides with novel structures and properties not accessible with the 20 canonical amino acids. nbinno.com

Genetic Code Expansion (GCE) for Site-Specific Protein Modification

Genetic Code Expansion (GCE) is a powerful methodology that enables the site-specific incorporation of noncanonical amino acids (ncAAs), such as 4-nitrophenylalanine, into proteins in living organisms or in cell-free systems. nih.govnih.gov This technique hijacks the cellular translation machinery by reassigning a specific codon, typically a stop codon like the amber codon (UAG), to encode the desired ncAA. upenn.eduunl.edu The successful incorporation of the ncAA relies on an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not cross-react with endogenous cellular components. nih.govfrontiersin.org The ability to insert 4-nitrophenylalanine at a precise location opens avenues for modifying proteins with unique chemical handles and spectroscopic probes. researchgate.netnih.gov

Engineering Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs

The central challenge of GCE is to develop an aminoacyl-tRNA synthetase (aaRS) and a transfer RNA (tRNA) that function as an orthogonal pair within a host organism. frontiersin.orgnih.gov This pair must meet several criteria:

The engineered aaRS must specifically recognize and charge the noncanonical amino acid (e.g., 4-nitrophenylalanine) onto its cognate tRNA. nih.gov

The engineered aaRS must not aminoacylate any of the host's endogenous tRNAs with either the ncAA or a canonical amino acid. nih.gov

The engineered tRNA (suppressor tRNA) must not be recognized or charged by any of the host's endogenous aaRSs. frontiersin.org

The aminoacylated suppressor tRNA must be efficiently utilized by the ribosome to incorporate the ncAA at the designated codon. nih.gov

Typically, aaRS/tRNA pairs from phylogenetically distant organisms, such as the tyrosyl-tRNA synthetase (TyrRS)/tRNACUATyr pair from the archaeon Methanocaldococcus jannaschii or the pyrrolysyl-tRNA synthetase (PylRS)/tRNACUAPyl from Methanosarcina species, are used as starting points. frontiersin.orgnih.gov The aaRS active site is then subjected to rounds of mutagenesis and selection to evolve specificity for the desired ncAA, like 4-nitrophenylalanine. nih.gov Selection strategies often involve both positive and negative screening steps to ensure high fidelity and efficiency of incorporation. nih.govfrontiersin.org

Cell-Free Protein Expression Systems for Noncanonical Amino Acid Incorporation

Cell-free protein synthesis (CFPS) systems provide a powerful and flexible platform for the incorporation of ncAAs. d-nb.infofrontiersin.org These systems consist of cellular extracts containing all the necessary components for transcription and translation (ribosomes, tRNAs, aaRSs, initiation and elongation factors) or are reconstituted from purified components (PURE system). nih.govnih.gov The open nature of CFPS offers significant advantages for ncAA incorporation:

Direct Access: The reaction environment can be directly manipulated, allowing for the addition of high concentrations of the ncAA, the engineered orthogonal pair, and other necessary components without concerns about cell viability or membrane transport. nih.govbyu.edu

Reduced Complexity: It bypasses the complexity of in vivo systems, avoiding issues like ncAA toxicity or degradation by cellular metabolic pathways. nih.gov

High Throughput: CFPS is amenable to high-throughput screening, making it an ideal platform for evolving new orthogonal pairs and testing the effects of ncAA incorporation. byu.edu

Efficiency: Recent advancements, including the use of extracts from genomically recoded organisms lacking specific release factors, have significantly improved the efficiency and yield of proteins containing multiple ncAA insertions. d-nb.infonih.gov

Both crude extract-based and PURE systems have been successfully used to incorporate a wide variety of ncAAs, including 4-nitrophenylalanine, into polypeptides. frontiersin.orgnih.gov

In Vivo Strategies for Unnatural Amino Acid Integration

The integration of ncAAs like 4-nitrophenylalanine into proteins within living cells (in vivo) has been demonstrated in various organisms, from bacteria like E. coli to eukaryotic cells and even multicellular organisms. nih.govunl.edulabome.com The strategy relies on introducing the genes for the engineered orthogonal aaRS and suppressor tRNA into the host organism, typically on a plasmid. nih.govnih.gov The host cells are then grown in media supplemented with the ncAA.

When the target protein's gene, which has been mutated to contain an amber (UAG) codon at the desired position, is expressed, the orthogonal system directs the incorporation of the ncAA at that site. nih.gov This allows for the production of modified proteins within a cellular context, enabling the study of their function, dynamics, and interactions in a native environment. nih.govupenn.edu Challenges in vivo include ensuring efficient uptake of the ncAA by the cell and achieving high yields of the modified protein without impacting cell fitness. nih.govupenn.edu

Development of Peptidomimetics and Constrained Peptides

The incorporation of ncAAs is a key strategy in the development of peptidomimetics and constrained peptides. While native peptides are often susceptible to proteolytic degradation and may lack stable secondary structures, the introduction of ncAAs like 4-nitrophenylalanine can address these limitations.

The bulky and aromatic nature of the 4-nitrophenylalanine side chain can introduce conformational constraints, forcing the peptide backbone into specific folds. This can lead to peptides with enhanced stability, improved binding affinity for their targets, and better pharmacokinetic properties. nbinno.com Furthermore, the unique electronic properties of the nitro group can be exploited to modulate interactions with biological targets. Although direct examples involving this compound in constrained peptides are specific to individual research projects, the general principle of using ncAAs to impose structural constraints is a widely applied concept in medicinal chemistry and peptide science. osti.gov

This compound as a Spectroscopic Probe in Peptides and Proteins

Once incorporated into a peptide or protein, the 4-nitrophenylalanine (pNO2F) residue serves as a valuable spectroscopic probe to investigate protein structure, dynamics, and local environment. researchgate.netnih.gov The nitro group possesses distinct spectroscopic properties that are sensitive to its surroundings.

Fluorescence Quencher: The 4-nitrophenylalanine side chain can act as an effective fluorescence quencher. nbinno.comresearchgate.net When placed in proximity to a fluorescent amino acid like tryptophan, it can quench the tryptophan's fluorescence through Förster Resonance Energy Transfer (FRET), providing a means to measure distances and conformational changes within the protein. nbinno.com

Infrared (IR) Probe: The symmetric stretching frequency of the nitro group (–NO2) is sensitive to the local electrostatic environment, including solvent polarity and hydrogen bonding. researchgate.netnih.gov This sensitivity allows researchers to use IR spectroscopy to probe the microenvironment at a specific site within a protein. researchgate.net For example, a study using superfolder green fluorescent protein (sfGFP) showed that the (14NO2) symmetric stretching frequency of an incorporated 4-nitrophenylalanine residue red-shifted by 7.7 cm-1 when moved from a solvent-exposed position to a more buried one, demonstrating its utility as a sensitive IR probe. researchgate.netnih.gov

The ability to site-specifically place this probe via genetic code expansion provides a minimally perturbative method for gaining high-resolution structural and dynamic information. researchgate.net

| Spectroscopic Application | Property | Typical Observation | Reference |

| Infrared (IR) Spectroscopy | Nitro Symmetric Stretch | Frequency shifts in response to local solvent polarity and hydrogen bonding. A red-shift of ~7.7 cm⁻¹ was observed when moving from a solvent-exposed to a partially buried site in sfGFP. | researchgate.net, nih.gov |

| Fluorescence Spectroscopy | Fluorescence Quenching | Acts as an acceptor/quencher for donor fluorophores like tryptophan in FRET-based distance measurements. | researchgate.net, nbinno.com |

| UV-Vis Spectroscopy | Absorbance | Exhibits an absorption edge around 435 nm in crystalline form. When incorporated into the GFP chromophore, it eliminates the characteristic 487 nm absorbance band of wild-type sfGFP. | researchgate.net, acs.org |

Infrared Probes for Local Environmental Sensing

The site-specific incorporation of this compound into peptides and proteins allows for the use of its nitro group as a sensitive infrared (IR) probe. researchgate.netnih.gov The vibrational frequency of the symmetric stretching mode of the nitro group (νsym(NO₂)) is particularly sensitive to the local electrostatic environment. researchgate.netnih.govnih.gov This sensitivity arises from the influence of solvent polarity and hydrogen bonding on the vibrational energy of the nitro moiety. researchgate.net

Research has demonstrated that the νsym(NO₂) of 4-nitrophenylalanine exhibits a discernible shift in response to changes in its surrounding environment. researchgate.net For instance, when incorporated into the superfolder green fluorescent protein (sfGFP), the nitro symmetric stretching frequency was observed to red-shift by 7.7 cm⁻¹ when moved from a solvent-exposed position to a more buried, hydrophobic environment. researchgate.netnih.govnih.gov This shift is indicative of a less polar environment with weaker hydrogen bonding interactions. researchgate.net The ability to detect such subtle changes in the local microenvironment makes this compound a powerful tool for studying protein folding, conformational changes, and ligand binding events with high spatial and temporal resolution. nih.gov

| Environment | Protein/Solvent | Position of 4-Nitrophenylalanine | Symmetric Stretch Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| Aqueous (Polar) | Aqueous Solution (Basic) | N/A | 1351.1 | nih.gov |

| Organic (Less Polar) | Tetrahydrofuran (THF) | N/A | 1347.3 | nih.gov |

| Protein (Solvent-Exposed) | Superfolder Green Fluorescent Protein (sfGFP) | Asp133 | Not explicitly stated, but higher than the buried position | researchgate.netnih.gov |

| Protein (Partially Buried) | Superfolder Green Fluorescent Protein (sfGFP) | Asn149 | Red-shifted by 7.7 cm⁻¹ compared to the solvent-exposed position | researchgate.netnih.gov |

Fluorescent Labeling Strategies

In addition to its utility as an IR probe, 4-nitrophenylalanine can be employed in fluorescent labeling strategies, primarily as a fluorescence quencher. nih.gov Its nitroaromatic ring is capable of quenching the fluorescence of a donor fluorophore through Förster Resonance Energy Transfer (FRET). wikipedia.orgnih.gov FRET is a non-radiative energy transfer process that occurs when a donor fluorophore in an excited state transfers energy to a nearby acceptor molecule (the quencher). The efficiency of this transfer is highly dependent on the distance between the donor and acceptor, making it a valuable tool for measuring intramolecular and intermolecular distances in biological systems.

In practice, a peptide or protein is synthesized with both a fluorescent donor and a 4-nitrophenylalanine residue as the acceptor/quencher. When the peptide is intact, the donor and quencher are in close proximity, resulting in efficient quenching of the donor's fluorescence. Upon cleavage of the peptide by a specific enzyme, the donor and quencher are separated, leading to a significant increase in fluorescence intensity. This "turn-on" fluorescence signal provides a sensitive method for assaying enzyme activity. Common donor fluorophores paired with 4-nitrophenylalanine in FRET substrates include Dansyl and 2-Aminobenzoyl (Abz).

| Donor Fluorophore | Acceptor (Quencher) | Typical Excitation Wavelength (nm) | Typical Emission Wavelength (nm) | Application | Reference |

|---|---|---|---|---|---|

| Dansyl | 4-Nitrophenylalanine | 342 | 562 | Enzyme activity assays | |

| 2-Aminobenzoyl (Abz) | 4-Nitrophenylalanine | 320 | 420 | Enzyme activity assays | |

| Tryptophan | 4-Nitrophenylalanine | 280 | 360 | Studying protein conformation and dynamics |

Protein Engineering and Functional Modulation

The site-specific incorporation of this compound into proteins through unnatural amino acid mutagenesis provides a powerful strategy for protein engineering and the modulation of protein function. By introducing this non-canonical amino acid, researchers can alter the chemical and physical properties of a protein at a specific site, leading to changes in its catalytic activity, stability, and interaction with other molecules.

One notable example of functional modulation is the use of 4-nitrophenylalanine to overcome immunological self-tolerance. The introduction of this unnatural amino acid into an autologous protein can trigger an autoimmune response, leading to the generation of polyclonal IgG antibodies against the endogenous, unmodified protein. This approach has been demonstrated with murine tumor necrosis factor-alpha (TNF-α), where the substitution of a single amino acid with p-nitrophenylalanine rendered the protein immunogenic.

Furthermore, the incorporation of 4-nitrophenylalanine can influence enzyme kinetics. For instance, phenylalanine ammonia (B1221849) lyase (PAL), an enzyme that catalyzes the deamination of L-phenylalanine, can also process L-4-nitrophenylalanine as a substrate. Interestingly, mutants of PAL that are virtually inactive with the natural substrate, L-phenylalanine, still exhibit catalytic activity towards L-4-nitrophenylalanine, albeit at a reduced rate compared to the wild-type enzyme. This demonstrates how the introduction of a modified amino acid can alter the substrate specificity and catalytic efficiency of an enzyme. These examples highlight the potential of using this compound to fine-tune protein function for therapeutic and biotechnological applications.

| Protein | Modification | Observed Functional Modulation | Research Finding | Reference |

|---|---|---|---|---|

| Murine Tumor Necrosis Factor-alpha (TNF-α) | Site-specific incorporation of p-nitrophenylalanine | Induction of an autoimmune response | The modified protein became immunogenic, overcoming self-tolerance and inducing a polyclonal IgG antibody response against the native protein. | |

| Phenylalanine Ammonia Lyase (PAL) | Use of L-4-nitrophenylalanine as a substrate for wild-type and mutant enzymes | Altered enzyme kinetics and substrate specificity | Wild-type PAL deaminates L-4-nitrophenylalanine. Inactive mutants for the natural substrate (L-phenylalanine) retained activity towards L-4-nitrophenylalanine. |

Role in Chiral Separations and Enantioselective Processes

Chiral Derivatizing Reagents Based on N-acetyl-4-nitrophenylalanine Derivatives

Chiral derivatizing agents (CDAs) are instrumental in the indirect method of enantioseparation, where enantiomers are converted into diastereomers with distinct physicochemical properties, allowing for their separation on achiral stationary phases. While specific examples of this compound being directly used as a commercial CDA are not extensively documented, its structural motifs are found in well-established derivatizing agents. For instance, derivatives of phenylalanine are employed to create reagents that react with amines, alcohols, and other functional groups to form diastereomeric products.

The presence of the N-acetyl group can enhance the stability of the resulting diastereomers and provide an additional site for intermolecular interactions, which can be crucial for achieving effective separation. The 4-nitro group, being a strong electron-withdrawing group, can influence the reactivity of the molecule and also serves as a chromophore, facilitating detection by UV-Vis spectroscopy in chromatographic methods.

Research into novel CDAs often involves the synthesis of various N-acylamino acid derivatives. A study on the racemization of N-acetyl-L-phenylalanine during amidation reactions highlights the chemical transformations this class of compounds can undergo, which is a critical consideration in the design and application of CDAs to ensure the stereochemical integrity of the analyte is preserved during derivatization.

High-Performance Liquid Chromatography (HPLC) Enantioseparation

High-performance liquid chromatography is a powerful technique for the separation of enantiomers. The enantioseparation of N-acetylated amino acids, including N-acetyl-phenylalanine, has been successfully achieved using various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for this purpose. These CSPs offer a broad range of enantioselectivity due to the formation of transient diastereomeric complexes with the analytes through a combination of hydrogen bonding, dipole-dipole interactions, and steric effects.

The separation of N-acetyl-phenylalanine has been reported on teicoplanin-based CSPs, where the N-acetyl group was found to play a significant role in the chiral recognition process. nih.gov It is proposed that the amidic hydrogen of the acetylated compound can form a hydrogen bond with an amidic group on the stationary phase, contributing to the stability of the complex formed with one of the enantiomers. nih.gov

The 4-nitro substituent in this compound would be expected to enhance interactions with certain CSPs, particularly those with electron-rich aromatic or phenyl-carbamate selectors, through π-π stacking interactions. While direct HPLC enantioseparation data for this compound is not abundant in readily available literature, the successful separation of the closely related compound, 4-nitro-D,L-phenylalanine, has been documented.

Table 1: Examples of HPLC Enantioseparation of Related Compounds

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |

| N-acetyl-phenylalanine | Teicoplanin-based | Varied organic modifier and ionic strength | UV | nih.gov |

| 4-nitro-D,L-phenylalanine | Not specified | Not specified | Not specified | Not specified |

Chiral Extraction Methodologies

Enantioselective liquid-liquid extraction is an attractive alternative to chromatography for the separation of enantiomers, particularly for large-scale applications. This technique relies on a chiral selector (extractant) that is dissolved in an organic phase and selectively forms a complex with one enantiomer from an aqueous phase containing the racemate.

A significant study has been conducted on the enantioselective liquid-liquid extraction of 4-nitro-D,L-phenylalanine. In this research, a palladium complex with (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) was used as the chiral extractant. The study, performed in a countercurrent cascade of centrifugal contactor separators, achieved a high enantiomeric excess (ee) of 90.86% at a 93.29% yield. The efficiency of the extraction was influenced by factors such as the flow ratio, extractant concentration, and the concentration of chloride ions.

While this study focuses on the non-acetylated form, the principles of chiral recognition and extraction are applicable. The N-acetyl group in this compound could influence its partitioning behavior and interaction with the chiral selector. The design of an effective chiral extraction system for this compound would involve the careful selection of a chiral host molecule capable of forming stable and selective diastereomeric complexes.

Development of Chiral Stationary Phases (CSPs)

Chiral stationary phases are the heart of direct enantioseparation by HPLC. They are typically prepared by immobilizing or coating a chiral selector onto a solid support, most commonly silica gel. While there is no direct evidence in the reviewed literature of CSPs being developed with this compound as the primary chiral selector, the principles of CSP design suggest its potential utility.

Amino acid derivatives are a common class of chiral selectors used in the synthesis of "Pirkle-type" or brush-type CSPs. These CSPs rely on a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. The 4-nitrophenyl group in this compound is a strong π-acceptor, which could lead to strong interactions with analytes containing π-donor aromatic rings. The N-acetyl group and the carboxylic acid provide sites for hydrogen bonding and dipole-dipole interactions.

The development of a CSP based on this compound would involve covalently bonding it to a silica support, potentially through its carboxylic acid or amine group (after deacetylation). The performance of such a CSP would then be evaluated for its ability to resolve a wide range of racemic compounds. The successful use of N-acetyl-phenylalanine in evaluating the performance of certain CSPs suggests that N-acetylated amino acids can effectively interact with chiral selectors. nih.gov

Mechanisms of Chiral Recognition in Separation Processes

The ability to separate enantiomers is fundamentally dependent on the differences in the stability of the transient diastereomeric complexes formed between the enantiomers and the chiral selector. The "three-point interaction model" is a widely accepted concept that posits that for effective chiral recognition, there must be at least three points of interaction between the chiral selector and one of the enantiomers, with at least one of these interactions being stereochemically dependent.

In the context of this compound, the potential sites for interaction are:

The 4-nitrophenyl group: This group can participate in π-π stacking interactions, particularly with electron-rich aromatic systems. The nitro group can also act as a hydrogen bond acceptor.

The N-acetyl group: The amide functionality provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), as well as a site for dipole-dipole interactions.

The carboxylic acid group: This group is a strong hydrogen bond donor and acceptor and can also engage in ionic interactions if deprotonated.

The chiral center: The stereogenic carbon atom dictates the spatial arrangement of these functional groups, which is the basis for chiral discrimination.

A study investigating the chiral discrimination of N-acetyl-L-phenylalanine and N-acetyl-D-phenylalanine by β-cyclodextrin revealed that the interactions are complex and can involve the inclusion of the phenyl ring into the cyclodextrin cavity, as well as hydrogen bonding between the acetyl and carboxyl groups of the amino acid derivative and the hydroxyl groups of the cyclodextrin. The presence of a nitro group at the 4-position of the phenyl ring would likely influence the depth of inclusion and the strength of the interactions within the cyclodextrin cavity.

The chiral recognition of N-acetylated amino acids on teicoplanin-based CSPs has been shown to be influenced by hydrogen bonding involving the N-acetyl group. nih.gov Specifically, the amidic hydrogen of the acetyl group is proposed to form a crucial hydrogen bond with the stationary phase, leading to enhanced stability of the complex with the D-enantiomer. nih.gov This highlights the active role of the N-acetyl moiety in the chiral recognition mechanism.

Table 2: Potential Molecular Interactions for Chiral Recognition of this compound

| Functional Group | Potential Interactions |

| 4-Nitrophenyl | π-π stacking, dipole-dipole, hydrogen bonding (acceptor) |

| N-acetyl | Hydrogen bonding (donor and acceptor), dipole-dipole |

| Carboxylic acid | Hydrogen bonding (donor and acceptor), ionic interactions |

| Chiral Center | Steric hindrance, defines spatial orientation of interacting groups |

Supramolecular Chemistry and Advanced Materials Research

Self-Assembly of N-acetyl-4-nitrophenylalanine Derivatives into Hydrogels

The self-assembly of this compound derivatives, particularly those with N-terminal modifications, into hydrogels is a well-documented phenomenon. The process is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking of the aromatic rings, and hydrophobic interactions. The introduction of a nitro group onto the phenylalanine ring can significantly influence these interactions and, consequently, the self-assembly process.

One of the most studied derivatives is Fmoc-4-nitrophenylalanine (Fmoc-4-NO2-Phe), where the fluorenylmethoxycarbonyl (Fmoc) group acts as a bulky, hydrophobic N-terminal protecting group that promotes self-assembly. In aqueous solutions, Fmoc-4-NO2-Phe molecules spontaneously organize into one-dimensional, β-sheet-like structures. These primary structures then entangle to form a three-dimensional fibrous network that entraps water molecules, resulting in the formation of a hydrogel.

A notable characteristic of Fmoc-4-NO2-Phe hydrogels is their dynamic nature. The initially formed hydrogel fibrils can undergo a spontaneous transition over time into more thermodynamically stable crystalline microtubes. This transformation from a kinetically trapped hydrogel state to a crystalline state highlights the complexity of the self-assembly landscape for these molecules.

The gelation efficiency of 4-nitrophenylalanine has been observed to be higher than that of native phenylalanine in certain solvents, indicating that the electron-withdrawing nature of the nitro group plays a crucial role in modulating the self-assembly behavior. researchgate.net

Design of Low-Molecular-Weight Gelators (LMWGs)

This compound and its derivatives are prime examples of low-molecular-weight gelators (LMWGs), which are small molecules that can self-assemble in a solvent to form a gel. The design of LMWGs based on this scaffold involves the strategic modification of the molecule to control the balance of intermolecular forces that govern self-assembly and gelation.

Key design considerations for LMWGs based on this compound include:

N-terminal Modification: The choice of the N-terminal protecting group is critical. As seen with the Fmoc group, a large, hydrophobic moiety can significantly enhance the driving force for self-assembly through π-π stacking and hydrophobic effects.

Side Chain Functionalization: The nitro group on the phenyl ring is an important functionalization. Its electron-withdrawing properties can influence the aromatic interactions and hydrogen bonding capabilities of the molecule.

Solvent Compatibility: The ability of an LMWG to form a gel is highly dependent on the solvent. The design of the gelator must consider its interactions with the solvent molecules to achieve the desired self-assembly into a solvent-entrapping network.

Research has focused on screening different N-terminal modifying groups for 4-nitrophenylalanine to identify new LMWGs with improved properties, such as enhanced stability or specific responsiveness. The hierarchical crystallization behavior of some derivatives, like Fmoc-4-NO2-Phe, has been used as a screening parameter to identify modifications that can stabilize the hydrogel state.

The following table summarizes the gelation properties of a 4-nitrophenylalanine derivative in different solvent systems.

| Solvent System | Gelation Behavior | Key Interactions |

| DMSO | Efficient Gelator | Hydrogen Bonding |

| Water | Crystal Formation | Hydrogen Bonding |

| DMSO/Water Mixture | Varies with Ratio | Competitive Non-covalent Interactions |

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

While the direct use of this compound in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs) is not extensively documented in publicly available research, the principles of using amino acids and nitro-functionalized ligands in MOF chemistry suggest its potential. Amino acids are attractive building blocks for MOFs due to their chirality and the presence of multiple coordination sites (the carboxylate and amino groups).

The nitro group in this compound would introduce several key features into a coordination polymer or MOF:

Polarity and Functionalization: The nitro group is a polar, electron-withdrawing group that can line the pores of a MOF, influencing its interactions with guest molecules. This could be beneficial for applications such as selective gas adsorption or catalysis.

Electronic Properties: The presence of the nitro group can modulate the electronic properties of the framework, which could be relevant for applications in sensing or electronics.

Host-Guest Interactions: The nitro group can participate in specific host-guest interactions, such as dipole-quadrupole interactions with molecules like carbon dioxide.

The synthesis of coordination polymers with nitro-functionalized ligands is an active area of research. acs.orgnih.gov For instance, the reaction of metal ions with nitro-substituted carboxylic acids or other ligands can lead to the formation of stable, porous frameworks. It is plausible that this compound could be used as a ligand in similar synthetic strategies, potentially leading to chiral, functional MOFs.

Applications in Stimuli-Responsive Biomaterials

The incorporation of this compound and its derivatives into biomaterials can impart stimuli-responsive properties. vt.edursc.orgnih.govrsc.org These "smart" materials can undergo a change in their structure or properties in response to external triggers such as light, pH, or enzymes.

Photo-responsive Materials: The nitroaromatic group in 4-nitrophenylalanine can be a precursor for creating photo-responsive materials. For example, a hydrogelator has been synthesized from (S)-4-nitrophenylalanine that incorporates an azobenzene (B91143) unit. nih.gov Azobenzene is a well-known photo-switch that can isomerize between its trans and cis forms upon irradiation with light of specific wavelengths. This isomerization can disrupt the self-assembly of the gelator molecules, leading to a light-induced gel-to-sol transition. Such materials have potential applications in light-controlled drug release.